2-Ethylcyclohexane-1-carboxylic acid
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Overview
Description
2-Ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a derivative of cyclohexane, where an ethyl group is attached to the second carbon of the cyclohexane ring, and a carboxylic acid group is attached to the first carbon. This compound is known for its applications in organic synthesis and various industrial processes .
Synthetic Routes and Reaction Conditions:
Oxidation of 2-Ethylcyclohexanol: One common method involves the oxidation of 2-ethylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete oxidation to the carboxylic acid.
Hydrolysis of 2-Ethylcyclohexanecarbonitrile: Another method involves the hydrolysis of 2-ethylcyclohexanecarbonitrile in the presence of a strong acid or base. This reaction converts the nitrile group to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzoic acid derivatives, followed by further chemical modifications to introduce the ethyl group and carboxylic acid functionality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, acid chlorides
Scientific Research Applications
2-Ethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-ethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its interactions with enzymes and receptors are studied to understand its potential effects and therapeutic applications .
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Similar structure but lacks the ethyl group.
2-Methylcyclohexane-1-carboxylic Acid: Similar structure with a methyl group instead of an ethyl group.
2-Propylcyclohexane-1-carboxylic Acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethylcyclohexane-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
2-ethylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSURPXRUHUJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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